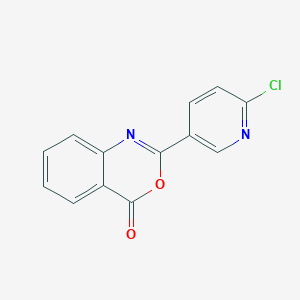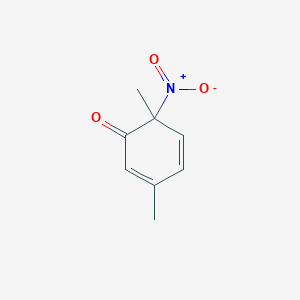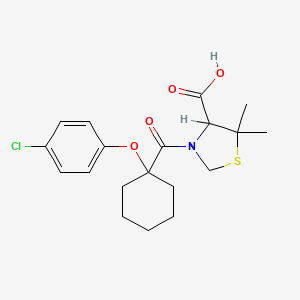
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is a complex organic compound with significant applications in various scientific fields. It is known for its intricate structure and diverse functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves multiple steps, including the formation of the naphthacene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
科学的研究の応用
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, interfere with DNA replication, or disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Aclacinomycin A: Another naphthacene derivative with similar structural features and biological activities.
Doxorubicin: A well-known anthracycline antibiotic with comparable anticancer properties.
Daunorubicin: Another anthracycline with similar mechanisms of action and therapeutic applications.
Uniqueness
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical properties and reactivity. Its combination of hydroxyl, carbonyl, and ester groups, along with its naphthacene core, sets it apart from other similar compounds .
特性
CAS番号 |
75324-02-6 |
|---|---|
分子式 |
C22H20O7 |
分子量 |
396.4 g/mol |
IUPAC名 |
methyl (1S,2S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-6,9,13,23,25,27H,3,7-8H2,1-2H3/t9-,13-/m0/s1 |
InChIキー |
LHFDKPDGYRDMGT-ZANVPECISA-N |
異性体SMILES |
CC[C@H]1CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
正規SMILES |
CCC1CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


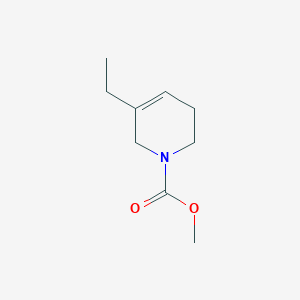

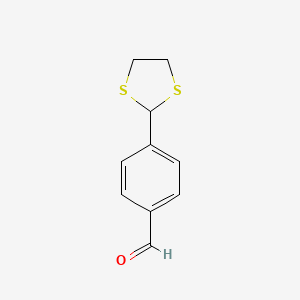
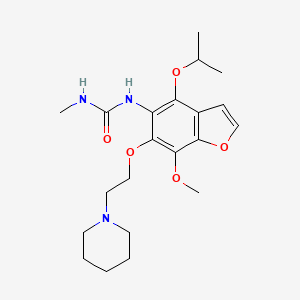
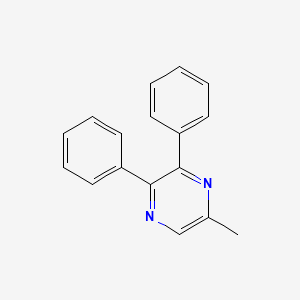
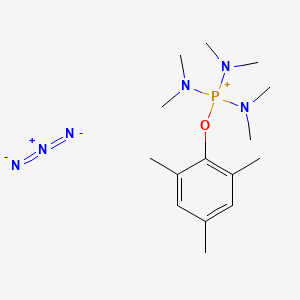
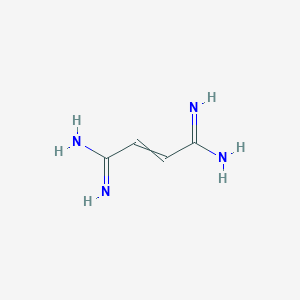
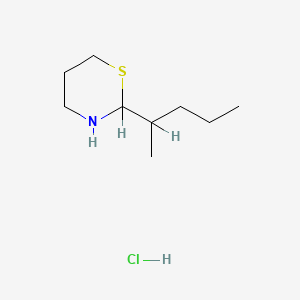
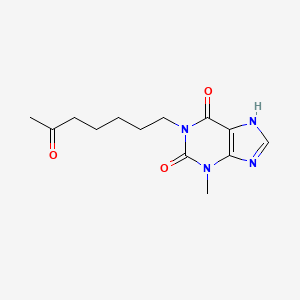
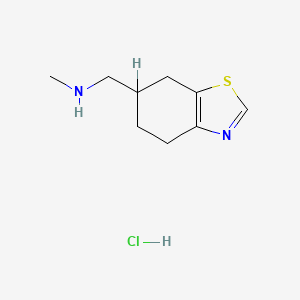
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
